Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C29H30N4O6S2 and its molecular weight is 594.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of pyridazine derivatives, including the synthesis of pyrrolo[2,3-c]pyridazines and furo[2,3-c]pyridazines, involve the preparation of compounds that could have potential applications in the development of new materials and pharmaceutical compounds. These reactions offer insights into the chemistry of pyridazine derivatives, which are valuable for creating novel compounds with potential industrial and medicinal applications (Deeb et al., 1992).
The study of 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido-[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones and their reactivity with different chemical reagents demonstrates the versatility of these compounds in synthesizing a wide range of heterocyclic compounds. This versatility is critical for the development of new drugs and materials (Kostenko et al., 2007).
Cyanoacetamide in heterocyclic chemistry is used for the synthesis of benzothiophenes with antitumor and antioxidant activities. This research highlights the potential for developing new therapeutic agents based on the chemical properties of cyanoacetamide derivatives (Bialy & Gouda, 2011).
The synthesis and reactions of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, showcasing their antioxidant activity, indicate the potential use of these compounds in developing antioxidant agents. These findings contribute to the search for new compounds with beneficial health effects (Zaki et al., 2017).
Properties
IUPAC Name |
ethyl 4-oxo-3-(4-propan-2-ylphenyl)-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O6S2/c1-4-39-29(36)25-23-17-40-27(24(23)28(35)33(31-25)21-11-7-19(8-12-21)18(2)3)30-26(34)20-9-13-22(14-10-20)41(37,38)32-15-5-6-16-32/h7-14,17-18H,4-6,15-16H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXZAPVBADIAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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